molecular formula C25H29N2.CHO2<br>C26H30N2O2 B12768800 2-(3-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl)-1,3,3-trimethyl-3H-indolium formate CAS No. 83950-17-8

2-(3-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl)-1,3,3-trimethyl-3H-indolium formate

Cat. No.: B12768800
CAS No.: 83950-17-8
M. Wt: 402.5 g/mol
InChI Key: WMTBGJJRSWDWGU-UHFFFAOYSA-M
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Description

. This compound is a derivative of indolium and is often used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl]-1,3,3-trimethyl-3H-indolium formate typically involves the following steps :

    Condensation Reaction: The initial step involves the condensation of 1,3,3-trimethylindolin-2-ylidene with prop-1-enyl in the presence of formic acid and acetic anhydride. Magnesium oxide is used as a catalyst to facilitate the reaction.

    Purification: The resulting product is then purified through crystallization or other suitable methods to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl]-1,3,3-trimethyl-3H-indolium formate undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces reduced derivatives.

Scientific Research Applications

2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl]-1,3,3-trimethyl-3H-indolium formate has a wide range of applications in scientific research :

    Chemistry: Used as a dye and in the synthesis of other complex organic compounds.

    Biology: Employed in staining and labeling biological samples.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of color filters and other optical materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways . It acts as a photochromic dye, changing color upon exposure to ultraviolet light. This property is utilized in various applications, including optical data storage and smart windows.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl]-1,3,3-trimethyl-3H-indolium formate apart is its high quantum yield and stability under various conditions. Its ability to undergo multiple types of chemical reactions and its wide range of applications make it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

83950-17-8

Molecular Formula

C25H29N2.CHO2
C26H30N2O2

Molecular Weight

402.5 g/mol

IUPAC Name

(2E)-1,3,3-trimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;formate

InChI

InChI=1S/C25H29N2.CH2O2/c1-24(2)18-12-7-9-14-20(18)26(5)22(24)16-11-17-23-25(3,4)19-13-8-10-15-21(19)27(23)6;2-1-3/h7-17H,1-6H3;1H,(H,2,3)/q+1;/p-1

InChI Key

WMTBGJJRSWDWGU-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C)C)C.C(=O)[O-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.C(=O)[O-]

Origin of Product

United States

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